1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one
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Overview
Description
1-{4-[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one is a complex organic compound featuring a triazole ring, a piperazine ring, and a phenylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or triazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{4-[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity. The piperazine ring may interact with receptors or transporters, affecting cellular signaling pathways. The phenylpropanone moiety can influence the compound’s lipophilicity and membrane permeability, enhancing its bioavailability .
Comparison with Similar Compounds
- 1-{4-[(4-Phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one
- 1-{4-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one
- 1-{4-[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one .
Uniqueness: The unique combination of the cyclohexyl group on the triazole ring and the phenylpropanone moiety distinguishes 1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one from other similar compounds.
Properties
IUPAC Name |
1-[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c28-22(12-11-19-7-3-1-4-8-19)26-15-13-25(14-16-26)17-21-24-23-18-27(21)20-9-5-2-6-10-20/h1,3-4,7-8,18,20H,2,5-6,9-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHWIHDDBBMIQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NN=C2CN3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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